Atosiban (free acid) trifluoroacetate is a synthetic peptide compound primarily used as a tocolytic agent to inhibit premature labor. It acts as an antagonist of oxytocin and vasopressin, which are hormones that play critical roles in uterine contractions during labor. The compound was developed by Ferring Pharmaceuticals and has been utilized in clinical settings since its introduction in the 1980s . Atosiban is classified as a small molecule and falls under the category of organic compounds known as oligopeptides, specifically designed to inhibit oxytocin receptors in the myometrium .
Atosiban is characterized by its nonapeptide structure, which is a modified analogue of oxytocin. The molecular formula is C₄₉H₆₈F₃N₁₄O₁₁S, and it has a molar mass of 994.19 g/mol .
Atosiban undergoes various chemical reactions during its synthesis and metabolism. The primary reactions involved include:
Atosiban functions as a competitive antagonist at oxytocin receptors located in the myometrium. By inhibiting oxytocin's action:
Atosiban exhibits several notable physical and chemical properties:
Atosiban's primary application is in obstetrics as a treatment for imminent preterm labor. It has been shown to effectively prolong pregnancy in women experiencing regular uterine contractions with cervical changes indicative of preterm labor. Clinical studies have demonstrated its efficacy in reducing preterm birth rates when administered appropriately .
The synthesis of Atosiban's complex nonapeptide structure employs divergent strategies with distinct advantages:
Solid-Phase Peptide Synthesis (SPPS) utilizes Fmoc-protected amino acids anchored to Rink amide resin (0.4-1.0 mmol/g substitutivity) via Gly-OH initiation. DIC/HOBt coupling systems demonstrate superior reaction kinetics and cost-efficiency over PyBOP/HOBt or HATU/HOBt alternatives, achieving near-quantitative coupling yields per cycle. Cleavage employs TFA/H₂O mixtures (10-15 mL/g resin), generating the linear precursor as trifluoroacetate salt [1] [7] [10]. SPPS facilitates rapid chain assembly but introduces resin-derived impurities requiring extensive purification.
Solution-Phase Synthesis adopts fragment condensation approaches, notably employing the pentapeptide intermediate NH₂-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH. This strategy circumvents resin limitations but historically suffered from excessive coupling reagent usage (3-5 equivalents), necessitating complex extraction protocols to remove byproducts [2]. Solution-phase synthesis enables gram-scale production but requires meticulous intermediate purification.
Table 1: Comparative Analysis of Atosiban Synthesis Strategies
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cyclic Peptide Yield | ≤68% | ≤92.4% (pentapeptide) |
Purity (Pre-Purification) | 75-85% | 88-92% (intermediate) |
Reaction Scale Limitation | Moderate (batch) | High (continuous potential) |
Key Advantage | Automated stepwise assembly | Reduced racemization |
Primary Disadvantage | Resin cleavage impurities | Multi-step extraction |
The BSA/NHS (bis(trimethylsilyl)acetamide / N-hydroxysuccinimide ester) methodology revolutionizes solution-phase synthesis of Atosiban's pentapeptide core. This approach features:
The sequential elongation from Boc-Cys(Bzl)-Pro-COOH to pentapeptide Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH demonstrates the methodology's robustness across four coupling cycles without racemization. Deprotection employs TFA/CH₂Cl₂ (1:2) followed by ether recrystallization, achieving 90.9% yield for the final deprotected pentapeptide [2].
The Cys¹-Mpa⁶ disulfide bridge in Atosiban presents critical challenges:
Trifluoroacetate (TFA) counterions from synthesis pose biological incompatibility risks, necessitating exchange to pharmaceutically acceptable ions:
Table 2: Impact of Counterions on Atosiban Stability
Counterion | Accelerated Stability (40°C/75% RH) | Aqueous Solubility (mg/mL) | Biological Impact |
---|---|---|---|
Trifluoroacetate | 85% purity at 4 weeks | >100 | Cell membrane disruption, enzyme inhibition |
Acetate | 98% purity at 4 weeks | 78.5 ± 3.2 | Physiologically compatible |
Hydrochloride | 97.2% purity at 4 weeks | 82.1 ± 4.1 | Gastric pH compatibility |
Counterion selection profoundly influences Atosiban's pharmaceutical properties:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0